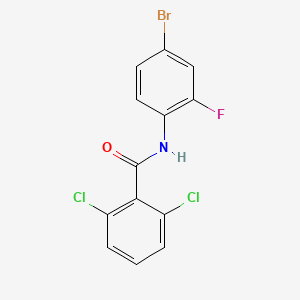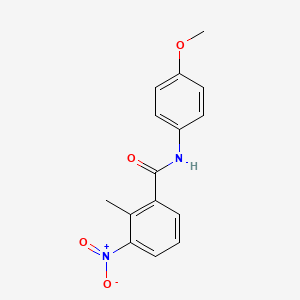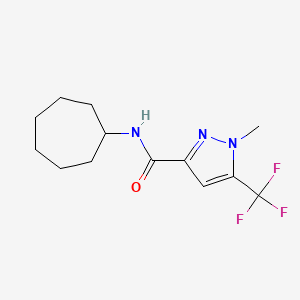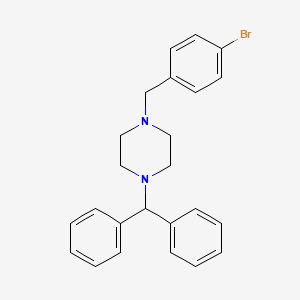![molecular formula C19H19N3O3 B10976583 N-phenyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10976583.png)
N-phenyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-PHENYLACETAMIDE is a synthetic organic compound characterized by the presence of an oxadiazole ring, a phenoxy group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-PHENYLACETAMIDE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with nitriles or carboxylic acids under acidic or basic conditions
Coupling Reactions: The oxadiazole derivative is then coupled with a phenoxy group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenoxy and phenylacetamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, showing activity against bacterial and viral pathogens.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol
Uniqueness
2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-PHENYLACETAMIDE is unique due to its combination of an oxadiazole ring with a phenoxy and phenylacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-phenyl-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)18-21-19(25-22-18)14-8-10-16(11-9-14)24-12-17(23)20-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,20,23) |
InChI Key |
AGLOBSRUPVNKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-cyano-5-[({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B10976517.png)

![3-(Cyclopropylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976523.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-methylpiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B10976528.png)

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B10976531.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3,4-difluorobenzenesulfonamide](/img/structure/B10976533.png)
![2,4-dimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B10976541.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B10976547.png)

![ethyl 3-methyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B10976555.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B10976559.png)
![2-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B10976563.png)
